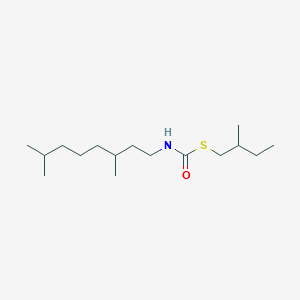![molecular formula C14H22O4 B14497412 7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid CAS No. 63707-45-9](/img/structure/B14497412.png)
7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid is a chemical compound with a complex structure that includes a cyclopentyl ring, a methoxycarbonyl group, and a hept-5-enoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the cyclopentyl ring followed by the introduction of the methoxycarbonyl group and the hept-5-enoic acid chain. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as NMR and HPLC, is crucial for monitoring the reaction progress and ensuring the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Latanoprost acid: (5Z,9α,11α,15R)-9,11,15-Trihydroxy-17-phenyl-18,19,20-trinor-prost-5-en-1-oic acid.
Tafluprost acid: Another prostaglandin analog with similar structural features.
Uniqueness
7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63707-45-9 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
7-(2-methoxycarbonylcyclopentyl)hept-5-enoic acid |
InChI |
InChI=1S/C14H22O4/c1-18-14(17)12-9-6-8-11(12)7-4-2-3-5-10-13(15)16/h2,4,11-12H,3,5-10H2,1H3,(H,15,16) |
Clé InChI |
MLOQLRSTBDUDAB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCC1CC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


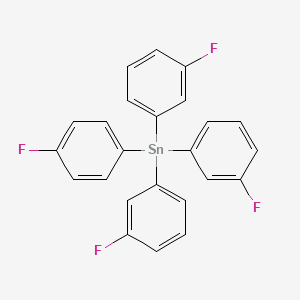
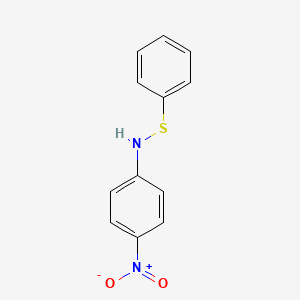
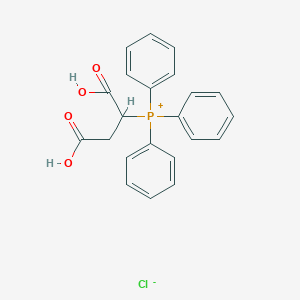
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
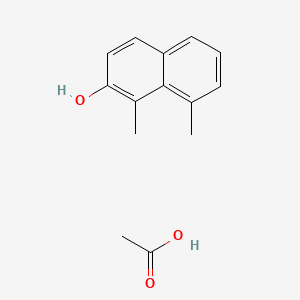
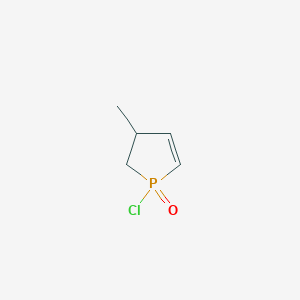
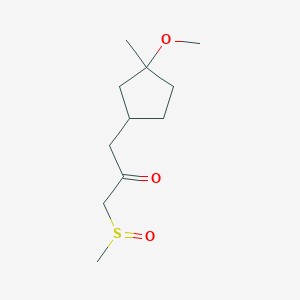
![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)
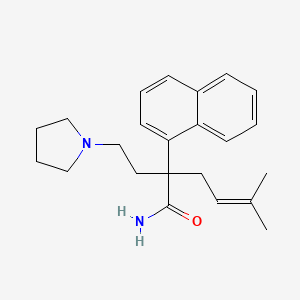


![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
